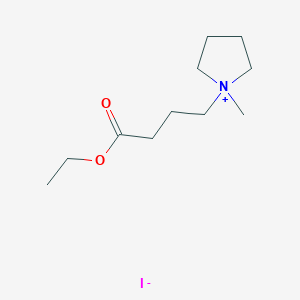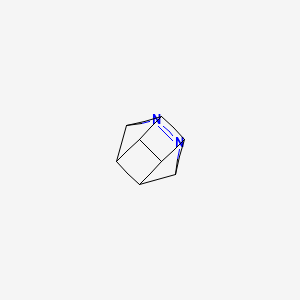
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene is a complex organic compound with the molecular formula C8H8N2 It is characterized by a unique pentacyclic structure that includes two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pentacyclic structure. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups .
Applications De Recherche Scientifique
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diazabicyclo(4.4.0)decane: Similar in structure but lacks the pentacyclic framework.
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)decane: Similar but differs in the position of nitrogen atoms.
Uniqueness
9,10-Diazapentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene is unique due to its pentacyclic structure and the presence of nitrogen atoms at specific positions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
24046-80-8 |
|---|---|
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
9,10-diazapentacyclo[4.4.0.02,5.03,8.04,7]dec-9-ene |
InChI |
InChI=1S/C8H8N2/c9-7-3-1-2-5(3)8(10-9)6(2)4(1)7/h1-8H |
Clé InChI |
CYGLKDRGXNIOPH-UHFFFAOYSA-N |
SMILES canonique |
C12C3C4C1C5C2C3C4N=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


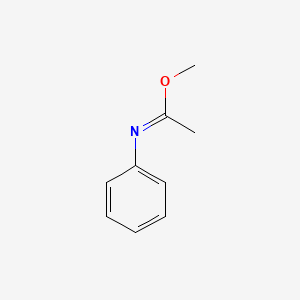
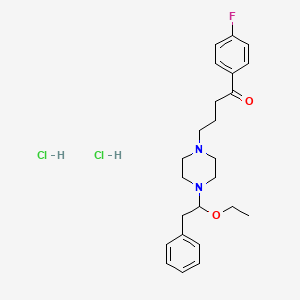

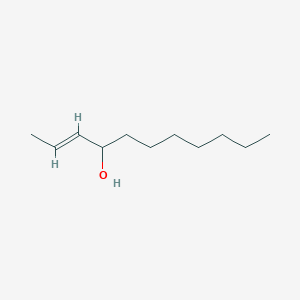
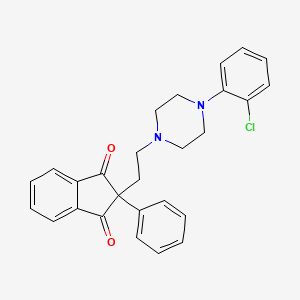
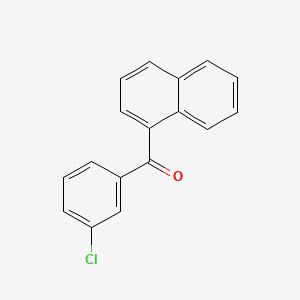
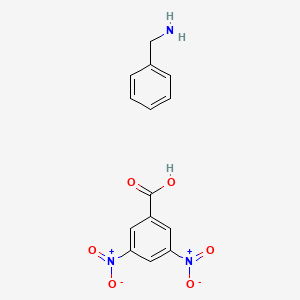


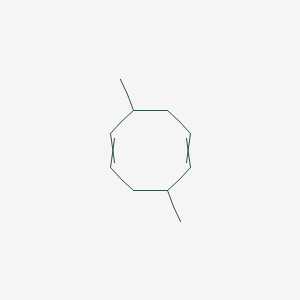
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
